![molecular formula C10H20N2O2 B1391205 tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate CAS No. 1193386-53-6](/img/structure/B1391205.png)
tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate
Overview
Description
“tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate” is a chemical compound with the molecular formula C10H20N2O2 . It is available in solid form and has a molecular weight of 200.28 g/mol.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2O2/c1-9(2,3)14-8(13)12-7-10(4)5-11-6-10/h11H,5-7H2,1-4H3,(H,12,13) . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 186.25 . The compound should be stored at 4 degrees Celsius .Scientific Research Applications
Interplay of Hydrogen Bonds
Research on tert-butyl carbamate derivatives, such as tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and tert-butyl 5-benzyl-2-(3-chlorophenylamino)-4,5-dihydro-1H-imidazole-1-carboxylate, demonstrates their structural complexity, showing various molecular interactions and hydrogen bonding patterns. These compounds form three-dimensional architectures through hydrogen bonds, revealing their potential in molecular engineering and design (Das et al., 2016).
Synthesis and Structural Analysis
A study on the synthesis of oxazolidinones from N-Boc derivatives of β-amino alcohols, which include tert-butyl carbamates, highlights the impact of N-methyl substituents on cyclization rates and stereoselectivity. This has implications for synthetic chemistry and the development of new compounds (Agami et al., 1993).
Chemical Synthesis and Reactivity
The study of N-(3-thienyl)carbamates, including tert-butyl derivatives, outlines the synthesis of thieno[3,2-b]pyrroles and dihydrothienopyrroles. This research contributes to the understanding of palladium-catalyzed cyclization and radical routes in organic synthesis (Brugier et al., 2001).
Deprotection of tert-butyl Carbamates
A study focused on using aqueous phosphoric acid for the deprotection of tert-butyl carbamates, highlighting its effectiveness and environmental benignity. This method preserves the stereochemical integrity of substrates, making it significant in pharmaceutical synthesis (Li et al., 2006).
Catalysis and Medicinal Chemistry
tert-butyl carbamates are used in the synthesis of bioactive compounds and intermediates, such as in the preparation of epoxyketone for carfilzomib, an anticancer drug. This showcases the role of these compounds in developing therapeutics (Qiu et al., 2019).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)11-5-8-6-12(4)7-8/h8H,5-7H2,1-4H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLWBEHGMCXLRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CN(C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601186962 | |
Record name | 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(1-methylazetidin-3-yl)methyl]carbamate | |
CAS RN |
1193386-53-6 | |
Record name | 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1193386-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[(1-methyl-3-azetidinyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601186962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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